molecular formula C11H15N5O3 B1667592 Aristeromycin CAS No. 19186-33-5

Aristeromycin

Cat. No.: B1667592
CAS No.: 19186-33-5
M. Wt: 265.27 g/mol
InChI Key: UGRNVLGKAGREKS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Aristeromycin primarily targets the enzyme S-adenosyl-L-homocysteine hydrolase (AHCY) . This enzyme plays a crucial role in the metabolism of S-adenosyl-L-homocysteine, a compound involved in various biochemical reactions in the body .

Mode of Action

This compound, being a carbocyclic analogue of adenosine, integrates into biochemical pathways through its mimicry of natural nucleosides . It inhibits the activity of AHCY, thereby affecting various enzymatic processes within cells .

Biochemical Pathways

The inhibition of AHCY by this compound impacts several biochemical pathways. For instance, it can lead to the inhibition of AMP synthesis in mammalian cells . This can affect the energy metabolism of the cells, as AMP is a key component of ATP, the primary energy currency of the cell.

Result of Action

This compound exhibits a wide range of pharmacological properties such as antiviral, anticancer, and antitoxoplasma activities . Its antiviral activities are particularly notable, with effectiveness against human immunodeficiency virus, hepatitis B virus, herpes simplex virus, varicella-zoster virus, influenza virus, and hepatitis C virus .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the production of this compound by Streptomyces citricolor can be optimized by fermentation in a medium lacking both glucose and soluble starch This suggests that the compound’s action, efficacy, and stability may be influenced by the biochemical environment in which it is produced or administered

Biochemical Analysis

Biochemical Properties

Aristeromycin interacts with various enzymes and proteins, playing a significant role in biochemical reactions . Particularly, it inhibits the enzyme S-adenosylhomocysteine hydrolase , which is crucial in methylation reactions in the body. The nature of these interactions involves the structural similarity of this compound to adenosine, allowing it to bind to enzymes and proteins that typically interact with adenosine .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes . It inhibits AMP synthesis in mammalian cells, affecting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . Its structural similarity to adenosine allows it to bind to the active sites of enzymes such as S-adenosylhomocysteine hydrolase, inhibiting their function .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with enzymes such as S-adenosylhomocysteine hydrolase and impacts metabolic flux and metabolite levels . The specifics of these interactions and effects are complex and require further study.

Transport and Distribution

It is likely that it interacts with transporters or binding proteins due to its structural similarity to adenosine

Subcellular Localization

Given its structural similarity to adenosine, it may be directed to specific compartments or organelles that typically interact with adenosine

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Aristeromycin undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with improved properties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products: The major products formed from the reactions of this compound include various derivatives with enhanced antiviral, anticancer, and antitoxoplasma activities .

Properties

IUPAC Name

3-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O3/c12-10-7-11(14-3-13-10)16(4-15-7)6-1-5(2-17)8(18)9(6)19/h3-6,8-9,17-19H,1-2H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRNVLGKAGREKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30940824
Record name 3-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30940824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19186-33-5
Record name aristeromycin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103526
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30940824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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